molecular formula C12H12ClNO2 B2445022 N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide CAS No. 2411253-35-3

N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide

Katalognummer B2445022
CAS-Nummer: 2411253-35-3
Molekulargewicht: 237.68
InChI-Schlüssel: SIAWOGJRBLGOHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide, commonly known as CPCCOEt, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPCCOEt is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that regulates synaptic transmission in the central nervous system.

Wirkmechanismus

The metabotropic glutamate receptor subtype 1 (N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide) is a G protein-coupled receptor that is widely distributed in the central nervous system. It regulates synaptic transmission by modulating the release of neurotransmitters such as glutamate and GABA. CPCCOEt acts as a selective antagonist of N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide, which inhibits the downstream signaling pathways and reduces the excitatory neurotransmission. This mechanism of action makes CPCCOEt a potential therapeutic agent for the treatment of neurological disorders characterized by excessive glutamatergic activity.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have several biochemical and physiological effects in vitro and in vivo. In animal models, CPCCOEt has been shown to reduce the severity of epileptic seizures, improve motor function in Parkinson's disease, and attenuate the behavioral and cognitive deficits in schizophrenia. CPCCOEt has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

CPCCOEt has several advantages as a research tool, including its high selectivity and potency as an N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide antagonist, its well-established synthesis method, and its availability from commercial sources. However, CPCCOEt also has some limitations, including its poor solubility in aqueous solutions, which may require the use of organic solvents or surfactants. CPCCOEt also has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.

Zukünftige Richtungen

Several future directions for the research on CPCCOEt can be identified. Firstly, the development of more potent and selective N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide antagonists based on the structure of CPCCOEt can be explored. Secondly, the investigation of the mechanism of action of CPCCOEt in different neurological disorders can provide insights into the pathophysiology of these diseases. Thirdly, the evaluation of the safety and efficacy of CPCCOEt in clinical trials can determine its potential as a therapeutic agent for neurological disorders. Finally, the exploration of the use of CPCCOEt as a research tool in the study of the glutamatergic neurotransmission can provide new avenues for the development of novel therapies for neurological disorders.
Conclusion:
In conclusion, CPCCOEt is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPCCOEt have been discussed in this paper. The research on CPCCOEt can provide new insights into the pathophysiology of neurological disorders and contribute to the development of novel therapies for these diseases.

Synthesemethoden

CPCCOEt can be synthesized through a multi-step process involving the reaction of 4-chlorophenylacetonitrile with cyclopropylmagnesium bromide, followed by the formation of oxirane ring and subsequent carboxamide formation. The final product is obtained after purification using column chromatography. The synthesis method of CPCCOEt has been well established in the literature, and several modifications have been proposed to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia. As an N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide antagonist, CPCCOEt can modulate the glutamatergic neurotransmission, which is implicated in the pathophysiology of these disorders. CPCCOEt has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Eigenschaften

IUPAC Name

N-[1-(4-chlorophenyl)cyclopropyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-9-3-1-8(2-4-9)12(5-6-12)14-11(15)10-7-16-10/h1-4,10H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAWOGJRBLGOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.